butyl 4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]benzoate
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Overview
Description
Butyl 4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]benzoate is a complex organic compound with the molecular formula C21H20N2O5. This compound is characterized by the presence of a butyl ester group, a benzoate moiety, and an isoindoline-1,3-dione structure. It is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]benzoate typically involves the reaction of 4-aminobenzoic acid with phthalic anhydride to form the isoindoline-1,3-dione structure. This intermediate is then reacted with butyl chloroformate in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Butyl 4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group or the amide linkage.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Butyl 4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]benzoate is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of enzyme interactions and protein-ligand binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of butyl 4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]benzoate involves its interaction with specific molecular targets. The isoindoline-1,3-dione structure allows it to bind to proteins and enzymes, potentially inhibiting their activity. This binding can affect various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
- **Butyl 3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino]benzoate
- **Butyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]acetate
- **2-{4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzyl}-1H-isoindole-1,3(2H)-dione
Uniqueness
Butyl 4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]benzoate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H20N2O5 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
butyl 4-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C21H20N2O5/c1-2-3-12-28-21(27)14-8-10-15(11-9-14)22-18(24)13-23-19(25)16-6-4-5-7-17(16)20(23)26/h4-11H,2-3,12-13H2,1H3,(H,22,24) |
InChI Key |
CYKZPWGFWMJOHB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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